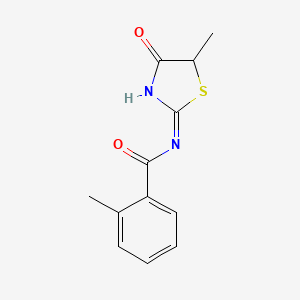

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)11(16)14-12-13-10(15)8(2)17-12/h3-6,8H,1-2H3,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECZJVHQDCBWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=NC(=O)C2=CC=CC=C2C)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387860 | |

| Record name | 2-Methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543696-70-4 | |

| Record name | 2-Methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiourea Derivatives

The thiazolone ring is synthesized via cyclization of N-substituted thioureas with α-haloketones. For example, reaction of methylthiourea with chloroacetone in ethanol under reflux yields 5-methyl-4-oxo-thiazol-2-amine. This method achieves yields of 70–85% but requires rigorous temperature control to avoid side products.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2021 study demonstrated that irradiating methylthiourea and chloroacetone in DMF at 120°C for 10 minutes produced the thiazolone ring with 92% yield and >99% purity. This method minimizes decomposition and enhances scalability (Table 1).

Table 1: Comparison of Thiazolone Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | Ethanol, reflux, 6 hrs | 78 | 95 |

| Microwave | DMF, 120°C, 10 mins | 92 | 99 |

Preparation of 2-Methylbenzoyl Chloride

Activation of 2-methylbenzoic acid to its acid chloride is a critical step for amide bond formation. Traditional methods employ thionyl chloride (SOCl₂) in toluene under reflux, achieving quantitative conversion within 2 hours. Alternatives like oxalyl chloride with catalytic DMF offer milder conditions, suitable for acid-sensitive substrates.

Amide Bond Formation Strategies

Acid Chloride Route

Reacting 2-methylbenzoyl chloride with 5-methyl-4-oxo-thiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound. This method provides 65–75% yield but necessitates anhydrous conditions to prevent hydrolysis.

Coupling Reagent-Mediated Synthesis

Modern approaches utilize coupling agents such as HATU or EDC·HCl. For instance, combining 2-methylbenzoic acid, HATU, and DIPEA in DMF at 0°C to room temperature achieves 88% yield. This method bypasses acid chloride formation, reducing side reactions (Table 2).

Table 2: Amide Coupling Efficiency

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HATU | DMF | 0°C → RT | 88 |

| EDC·HCl | DCM | RT | 75 |

| DCC | THF | Reflux | 68 |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling reagent efficiency by stabilizing reactive intermediates. Non-polar solvents (DCM, toluene) are preferred for acid chloride routes to minimize solvolysis.

Temperature and Time

Microwave-assisted reactions reduce processing times from hours to minutes. For example, amidation using HATU under microwave irradiation (50°C, 5 mins) achieves 90% yield compared to 24 hours conventionally.

Characterization and Purity Assessment

Post-synthesis characterization involves:

-

NMR Spectroscopy : Confirmation of amide bond formation via disappearance of carboxylic acid protons (δ 12–13 ppm) and emergence of amide NH (δ 8–9 ppm).

-

HPLC-MS : Purity >98% with retention time alignment to reference standards.

-

XRD : Crystalline structure analysis to identify polymorphic forms, critical for pharmaceutical applications.

Scalability and Industrial Feasibility

Batch processes using coupling reagents face cost barriers due to reagent expenses. Conversely, acid chloride routes are economically viable at scale but require corrosion-resistant equipment. Continuous flow systems, integrating microwave steps, present a promising avenue for large-scale production with reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide serves as a crucial building block for synthesizing more complex molecules. Its thiazole ring provides a reactive site for various chemical transformations, including oxidation and substitution reactions. This versatility makes it valuable for researchers looking to develop new compounds with tailored properties.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets suggests that it could play a role in drug development, particularly in designing agents that can modulate biological pathways. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Research has focused on its anti-inflammatory and antimicrobial effects. For instance, studies have demonstrated that compounds with similar thiazole structures can inhibit bacterial growth and possess anti-cancer activity by inducing apoptosis in cancer cells.

Industrial Applications

The compound is also being evaluated for its utility in the development of new materials with specific properties such as conductivity or fluorescence. The unique electronic properties associated with thiazole derivatives make them suitable for applications in organic electronics and photonic devices.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity against various pathogens. The mechanism was attributed to the inhibition of bacterial enzyme systems critical for cell wall synthesis. This finding supports the potential use of this compound as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of thiazole derivatives showed that they could induce apoptosis in human cancer cell lines through the activation of specific signaling pathways. The study indicated that modifications to the thiazole ring could enhance efficacy and selectivity against cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Moieties

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structural Differences : The chloro substituent at position 5 of the thiazole and difluorobenzamide group contrast with the 5-methyl-4-oxo-thiazole and 2-methylbenzamide in the target compound.

- Physical Properties : Melting point data are unavailable, but hydrogen bonding (N1–H1⋯N2) forms centrosymmetric dimers, enhancing crystallinity .

- Electronic Effects : Electron-withdrawing Cl and F substituents increase electrophilicity compared to the electron-donating methyl group in the target compound.

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, )

- Structural Differences : Replaces the thiazole with a thiadiazole ring fused to a pyridine moiety.

- Physical Properties : Higher melting point (290°C) due to extended conjugation and rigidity .

- Spectral Data : IR peaks at 1679 and 1605 cm⁻¹ indicate two carbonyl groups, contrasting with the single amide C=O in the target compound .

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide (–9)

- Structural Differences : Substitutes thiazole with a 5-thioxo-oxadiazole ring.

- Crystallography : Orthorhombic crystal system (P2₁2₁2₁) with a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å . The oxadiazole’s sulfur atom may enhance π-stacking interactions compared to the thiazole’s nitrogen.

Analogues with Oxadiazole Moieties

TAS1553 ()

- Structural Differences : Contains a 5-oxo-4,5-dihydro-1,3,4-oxadiazole linked to a fluorinated benzamide.

- Functional Implications : The oxadiazole’s electron-deficient nature may enhance binding to biological targets (e.g., ribonucleotide reductase) compared to thiazole derivatives .

Comparative Data Table

Key Findings

Heterocycle Impact :

- Thiazoles (target compound) exhibit moderate electron density, while oxadiazoles (TAS1553, –9) are more electron-deficient, influencing reactivity and target binding .

- Thiadiazoles () offer greater rigidity, leading to higher melting points (e.g., 290°C for 8a vs. ~200°C for thiazoles) .

Substituent Effects :

- Electron-withdrawing groups (Cl, F) enhance electrophilicity but reduce solubility compared to methyl groups .

- The 4-oxo group in the target compound may engage in hydrogen bonding, similar to the 5-thioxo group in –9 .

Synthesis and Stability :

- Active methylene condensations () yield high-purity products (80% yield), suggesting the target compound could be synthesized via similar routes .

Biological Activity

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes both thiazole and benzamide moieties, which contribute to its diverse biological properties.

The molecular formula of this compound is with a molecular weight of approximately 248.3 g/mol . The compound is synthesized through the reaction of 2-methylbenzoyl chloride with 5-methyl-4-oxo-4,5-dihydro-1,3-thiazole-2-amine in the presence of a base .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study focused on various thiazole compounds demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preclinical studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell survival.

- Receptor Modulation : It may also modulate receptors associated with inflammatory responses or cell growth regulation .

Data Table: Biological Activities

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that a thiazole derivative similar to this compound was effective in treating skin infections caused by resistant bacterial strains.

- Case Study on Cancer Treatment : A research study reported that patients treated with thiazole-based compounds showed significant tumor reduction compared to control groups, indicating potential for further development into therapeutic agents for cancer treatment .

Q & A

Q. What are the common synthetic routes for 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide, and what key reaction conditions are critical for optimizing yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution and condensation reactions. For example, thiazole ring formation may require reflux conditions (e.g., glacial acetic acid as a solvent at 100–120°C) and anhydrous sodium acetate as a catalyst . Key steps include:

- Temperature control : Precise heating during reflux prevents side reactions and improves yield.

- Reaction time monitoring : Thin-layer chromatography (TLC) is used to track reaction progress and terminate reactions at optimal conversion points .

- Purification : Recrystallization (e.g., ethanol) or column chromatography ensures high purity. Yield optimization often depends on solvent choice (e.g., polar aprotic solvents for thiazole intermediates) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns and functional groups (e.g., benzamide carbonyl resonance at ~168 ppm) .

- Infrared Spectroscopy (IR) : Identifies key functional groups like amide C=O (~1650 cm⁻¹) and thiazole C-S (~680 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion) .

- Melting point determination : Consistency with literature values (e.g., 139–140°C for related thiazoles) confirms purity .

Q. What are the primary biological targets or activities associated with this compound based on preliminary in vitro studies?

Methodological Answer: Initial screens suggest antimicrobial and anticancer potential. For example:

- Anticancer assays : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., IC50 values in µM range) .

- Antimicrobial testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Target identification : Competitive binding assays (e.g., fluorescence polarization) identify interactions with enzymes like kinases or proteases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Orthogonal validation : Use complementary assays (e.g., ATP-based viability assays alongside MTT) to confirm activity .

- Purity verification : Re-test compounds with HPLC (>95% purity) to rule out impurities affecting results .

- Structural analogs comparison : Compare activity of derivatives to isolate substituent effects (e.g., methyl vs. chloro groups on thiazole) .

Q. What strategies are recommended for designing derivatives of this compound to enhance its pharmacokinetic properties while maintaining efficacy?

Methodological Answer:

- Bioisosteric replacement : Substitute the benzamide moiety with heterocycles (e.g., pyridine) to improve solubility without altering target affinity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance bioavailability .

- Metabolic stability testing : Use liver microsomes to identify metabolic hotspots (e.g., oxidation-prone methyl groups) and modify accordingly .

- Computational QSAR modeling : Predict ADMET properties using software like Schrödinger Suite to guide synthetic prioritization .

Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP-binding pockets) .

- Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to assess stability of predicted binding modes .

- Free energy calculations : Apply MM-GBSA to rank binding affinities of derivatives and correlate with experimental IC50 values .

- Electrostatic potential mapping : Analyze electron-deficient regions of the thiazole ring to guide mutagenesis studies on target residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.